5-Oxopyrrolidine-3-carbonitrile

Description

Properties

IUPAC Name |

5-oxopyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-2-4-1-5(8)7-3-4/h4H,1,3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGZFAMYBLCHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625343 | |

| Record name | 5-Oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824966-97-4 | |

| Record name | 5-Oxopyrrolidine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carbonitrile

Abstract

5-Oxopyrrolidine-3-carbonitrile, also known as pyroglutamonitrile, is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a lactam ring, a nitrile group, and a chiral center, makes it a highly reactive and valuable intermediate for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and critical applications, with a particular focus on its role as a precursor to advanced pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors and novel anticancer and antimicrobial compounds. Detailed protocols and mechanistic insights are provided to support researchers and drug development professionals in leveraging this compound's full potential.

Introduction and Core Chemical Identity

5-Oxopyrrolidine-3-carbonitrile is a derivative of pyroglutamic acid, a cyclic lactam of glutamic acid. The presence of both a nitrile (-C≡N) and a carbonyl (C=O) functional group within a five-membered ring system confers high reactivity and makes it a valuable synthon for a variety of organic transformations.[1] This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those requiring a pyrrolidine scaffold, which is a common motif in many biologically active molecules.[2][3][4]

Molecular Structure and Properties

The fundamental characteristics of 5-Oxopyrrolidine-3-carbonitrile are essential for its application in synthetic chemistry.

Table 1: Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 824966-97-4 | [1][5] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| IUPAC Name | 5-oxopyrrolidine-3-carbonitrile | N/A |

| Synonyms | Pyroglutamonitrile | N/A |

| Appearance | Typically a white to off-white solid | Supplier Data |

| Storage | Room temperature | [1] |

The structure contains a stereocenter at the C3 position, meaning it can exist as (R) and (S) enantiomers. The specific stereochemistry is often critical for the biological activity of the final pharmaceutical product, necessitating stereoselective synthesis methods.

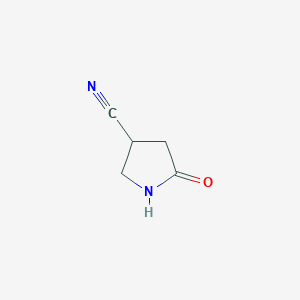

Structural Diagram

The following diagram illustrates the chemical structure of 5-Oxopyrrolidine-3-carbonitrile.

Caption: Chemical structure of 5-Oxopyrrolidine-3-carbonitrile.

Synthesis Methodologies

The synthesis of the parent compound, 5-oxopyrrolidine-3-carboxylic acid, is well-established and often serves as the starting point for producing the nitrile derivative. A common approach involves the reaction of itaconic acid with an appropriate amine source.

General Synthesis from Itaconic Acid

A foundational method involves the reaction of itaconic acid with an amine, such as an aminophenol or acetamide, in water at reflux to form the corresponding N-substituted 5-oxopyrrolidine-3-carboxylic acid.[3][4][6]

Workflow for Synthesis of the Carboxylic Acid Precursor:

Caption: General workflow for synthesizing the carboxylic acid precursor.

Conversion to 5-Oxopyrrolidine-3-carbonitrile

While direct literature for the one-step synthesis of the unsubstituted 5-Oxopyrrolidine-3-carbonitrile is sparse, the conversion from the corresponding carboxylic acid or amide is a standard organic transformation. A common laboratory-scale protocol would involve dehydration of the corresponding primary amide (5-oxopyrrolidine-3-carboxamide).

Step-by-Step Protocol: Dehydration of Amide to Nitrile

-

Reactant Preparation: Dissolve 5-oxopyrrolidine-3-carboxamide in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: Add a dehydrating agent. Common choices include phosphorus oxychloride (POCl₃) with pyridine, trifluoroacetic anhydride (TFAA) with triethylamine, or Burgess reagent. The mixture is typically cooled in an ice bath before the dropwise addition of the reagent.

-

Reaction: Allow the reaction to stir at 0°C for a period, then warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding crushed ice or a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 5-Oxopyrrolidine-3-carbonitrile.

Causality: The choice of dehydrating agent is crucial. Stronger agents like POCl₃ are effective but can lead to side reactions if not controlled. The inert atmosphere prevents the introduction of water, which would hydrolyze the reagents and the product.

Key Applications in Drug Development

The true value of 5-Oxopyrrolidine-3-carbonitrile lies in its utility as a versatile intermediate for constructing more complex, biologically active molecules. Its derivatives have shown promise in treating a range of diseases from diabetes to cancer.[3][7][8]

Intermediate for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 is a serine protease that deactivates incretin hormones, which are crucial for glucose metabolism.[7] Inhibiting DPP-4 is a validated therapeutic strategy for type 2 diabetes.[7] Several marketed DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature structures that can be derived from pyrrolidine-based scaffolds.[7] The nitrile group in 5-oxopyrrolidine-3-carbonitrile is a key functional handle that can be transformed into the amine groups or other functionalities required for potent DPP-4 inhibition.[9]

Synthetic Utility in DPP-4 Inhibitor Scaffolds:

Caption: Role as an intermediate in DPP-4 inhibitor synthesis.

The nitrile can be reduced to a primary amine, which then serves as a nucleophile to be coupled with other fragments, ultimately building the complex structure of the final drug molecule.[7][10]

Scaffold for Anticancer and Antimicrobial Agents

Recent research has highlighted the potential of 5-oxopyrrolidine derivatives as potent anticancer and antimicrobial agents.[3][4][11][12] The core scaffold can be modified at the N1 and C3 positions to generate libraries of compounds for screening.

-

Anticancer Activity: Derivatives have been synthesized and tested against various cancer cell lines, including human lung adenocarcinoma (A549), melanoma (IGR39), and triple-negative breast cancer (MDA-MB-231).[4][8] Studies have shown that modifications, such as the introduction of hydrazone moieties, can lead to compounds with significant cytotoxic effects on cancer cells, sometimes superior to existing chemotherapy agents.[8]

-

Antimicrobial Activity: The pyrrolidinone core is a feature of several natural and synthetic antimicrobial compounds.[12] N-substituted derivatives of 5-oxopyrrolidine-3-carboxylic acid and its corresponding hydrazones have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[11][13] Certain derivatives have also shown efficacy in disrupting bacterial biofilms, a critical factor in persistent infections.[11]

Conclusion

5-Oxopyrrolidine-3-carbonitrile is more than a simple chemical; it is a gateway to a vast chemical space of pharmacologically relevant molecules. Its dual functionality and inherent chirality make it an indispensable tool for medicinal chemists. From the established field of diabetes treatment to the pressing challenges of cancer and antimicrobial resistance, derivatives of this scaffold continue to demonstrate significant therapeutic potential. The synthetic pathways and applications detailed in this guide underscore its importance and provide a solid foundation for future research and development endeavors.

References

- MySkinRecipes. (n.d.). 5-Oxopyrrolidine-3-carbonitrile.

-

MDPI. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Oxopyrrolidine-3-carboxylic acid. PubChem. Retrieved from [Link]

-

MDPI. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules. Retrieved from [Link]

-

National Institutes of Health. (2015). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. PMC. Retrieved from [Link]

-

ResearchGate. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PMC. Retrieved from [Link]

-

OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2022). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Retrieved from [Link]

-

National Institutes of Health. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. PubMed. Retrieved from [Link]

-

National Institutes of Health. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed. Retrieved from [Link]

-

Kemerburg. (n.d.). 5-OXOPYRROLIDINE-3-CARBONITRILE - CAS:824966-97-4. Retrieved from [Link]

Sources

- 1. 5-Oxopyrrolidine-3-carbonitrile [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-OXOPYRROLIDINE-3-CARBONITRILE - CAS:824966-97-4 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oatext.com [oatext.com]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carbonitrile: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxopyrrolidine-3-carbonitrile is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry. Its rigid, five-membered lactam structure, combined with the reactive nitrile and carbonyl functional groups, makes it an attractive scaffold for the synthesis of a diverse range of pharmaceutical agents. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and synthesis of 5-Oxopyrrolidine-3-carbonitrile, offering valuable insights for its application in drug discovery and development. The molecule is a key intermediate in the production of nootropic and anticonvulsant drugs, with its derivatives being investigated for neuroprotective effects[1][2].

Molecular Structure and Properties

The fundamental structure of 5-Oxopyrrolidine-3-carbonitrile consists of a five-membered pyrrolidinone ring with a nitrile group substituted at the third position.

// Atom nodes N1 [label="N", pos="0,0.8!"]; C2 [label="C", pos="-0.8,-0.3!"]; C3 [label="C", pos="0,-1.2!"]; C4 [label="C", pos="1,-0.3!"]; C5 [label="C", pos="0.8,0.8!"]; O1 [label="O", pos="1.6,1.4!"]; H1 [label="H", pos="-0.5,1.4!"]; H2 [label="H", pos="-1.6,-0.3!"]; H3 [label="H", pos="-0.5,-1.8!"]; H4 [label="H", pos="1.8,-0.3!"]; C6 [label="C", pos="0,-2.2!"]; N2 [label="N", pos="0,-3!"];

// Bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- O1 [style=double]; N1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C3 -- C6; C6 -- N2 [style=triple]; }

Caption: Molecular structure of 5-Oxopyrrolidine-3-carbonitrile.Physicochemical Properties

| Property | Value | Source |

| CAS Number | 824966-97-4 | [1] |

| Molecular Formula | C₅H₆N₂O | [1] |

| Molecular Weight | 110.11 g/mol | [1] |

| MDL Number | MFCD19677373 | [1] |

| Storage | Room temperature | [1] |

Note: Specific experimental values for melting point, boiling point, and solubility are not consistently reported for the parent compound. These properties are highly dependent on the purity of the substance.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential for the unambiguous identification and quality control of 5-Oxopyrrolidine-3-carbonitrile. While a complete set of experimentally verified spectra for the parent compound is not publicly available, the expected spectral features can be inferred from the analysis of closely related derivatives and general principles of spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidinone ring. The protons on C2, C3, and C4 would likely appear as complex multiplets due to spin-spin coupling. The N-H proton would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide key information about the carbon skeleton. Distinct signals are expected for the carbonyl carbon (C5), the carbon bearing the nitrile group (C3), the nitrile carbon itself, and the two methylene carbons (C2 and C4). The chemical shift of the carbonyl carbon is expected to be in the range of 170-180 ppm, while the nitrile carbon would appear around 115-125 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for identifying the key functional groups. Characteristic absorption bands would be observed for the N-H stretching of the lactam (around 3200-3400 cm⁻¹), the C=O stretching of the lactam (around 1680-1700 cm⁻¹), and the C≡N stretching of the nitrile group (around 2240-2260 cm⁻¹).

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M+) would be expected at m/z = 110.11. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or elements of the pyrrolidinone ring.

Synthesis of 5-Oxopyrrolidine-3-carbonitrile

The synthesis of the 5-oxopyrrolidine core is often achieved through the reaction of a primary amine with itaconic acid or its derivatives[3][4][5]. While a specific, detailed protocol for the unsubstituted 5-Oxopyrrolidine-3-carbonitrile is not widely published, a general and adaptable synthetic approach can be outlined based on the synthesis of its derivatives.

A plausible synthetic route would involve the Michael addition of ammonia to an appropriate precursor derived from itaconic acid, followed by cyclization to form the lactam ring. The introduction of the nitrile group could be achieved through various standard organic transformations.

Representative Experimental Protocol for a Related Derivative: Synthesis of 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid

This protocol describes the synthesis of a substituted 5-oxopyrrolidine derivative and illustrates the general principles that can be adapted for the synthesis of the parent compound[4][6].

Step 1: Reaction of N-(4-aminophenyl)acetamide with itaconic acid

-

A mixture of N-(4-aminophenyl)acetamide and itaconic acid is refluxed in water for several hours[4][6].

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with water and can be further purified by recrystallization.

reagents [label="Starting Materials\n(e.g., Amine, Itaconic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reaction\n(e.g., Reflux in Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Work-up\n(Cooling, Filtration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Final Product\n(5-Oxopyrrolidine Derivative)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

reagents -> reaction [label="1. Mix & Heat"]; reaction -> workup [label="2. Isolate Crude Product"]; workup -> purification [label="3. Purify"]; purification -> product [label="4. Characterize"]; }

Caption: General experimental workflow for the synthesis of 5-oxopyrrolidine derivatives.Causality behind Experimental Choices:

-

Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the Michael addition and subsequent cyclization to occur at a reasonable rate.

-

Water as Solvent: Water is an environmentally friendly and cost-effective solvent. For many of these reactions, it provides a suitable medium for the reactants.

-

Recrystallization: This is a standard and effective technique for purifying solid organic compounds, removing impurities and leading to a crystalline product with a sharp melting point.

Applications in Drug Development

The 5-oxopyrrolidine-3-carbonitrile scaffold is of significant interest to the pharmaceutical industry due to its presence in a number of biologically active molecules. Its derivatives have shown a wide range of therapeutic potential, including:

-

Nootropic Agents: As a precursor to racetam-family drugs, it plays a role in the development of cognitive enhancers[1][2].

-

Anticonvulsant Activity: The pyrrolidinone ring is a common feature in many anticonvulsant drugs.

-

Anticancer and Antimicrobial Agents: Recent studies have explored the synthesis and biological evaluation of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activities[1][4].

The versatility of the nitrile and carbonyl groups allows for a wide range of chemical modifications, enabling the generation of large libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

Specific safety and handling information for 5-Oxopyrrolidine-3-carbonitrile is not extensively documented. However, based on the functional groups present and general laboratory safety principles, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.

-

Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Safety data sheets for related nitrile-containing compounds often indicate potential hazards if swallowed, inhaled, or in contact with skin[7][8].

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

5-Oxopyrrolidine-3-carbonitrile is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique structural features and reactive functional groups provide a robust platform for the development of novel therapeutic agents. While a comprehensive set of experimental data for the parent compound is still emerging, the established synthetic routes for its derivatives and the broad range of biological activities observed underscore its importance in the field of drug discovery. Further research into the properties and reactivity of this core structure will undoubtedly continue to fuel innovation in the development of new and effective pharmaceuticals.

References

Sources

- 1. 5-Oxopyrrolidine-3-carbonitrile [myskinrecipes.com]

- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to 5-Oxopyrrolidine-3-carbonitrile: Synthesis, Characterization, and Applications

Abstract

5-Oxopyrrolidine-3-carbonitrile is a versatile heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its rigid, chiral scaffold, incorporating both a lactam and a nitrile functional group, makes it a highly valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical characterization, key applications in drug discovery, and essential safety protocols. The narrative is structured to deliver field-proven insights for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

Chemical Identity and Properties

5-Oxopyrrolidine-3-carbonitrile is a derivative of pyroglutamic acid, featuring a nitrile group at the C-3 position. The presence of these two reactive functional groups on a constrained five-membered ring system offers unique opportunities for diverse chemical transformations.[1] Key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 824966-97-4 | [1][2][3] |

| Molecular Formula | C₅H₆N₂O | [1][2][3] |

| Molecular Weight | 110.11 g/mol | [1][3] |

| IUPAC Name | 5-oxopyrrolidine-3-carbonitrile | Derived |

| Topological Polar Surface Area | 52.9 Ų | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Storage Conditions | Room temperature, dry conditions | [1] |

Synthesis and Manufacturing Pathway

The synthesis of 5-oxopyrrolidine-3-carbonitrile is not commonly reported as a single-step procedure. A robust and logical pathway involves a two-stage process commencing from a readily available precursor, 5-oxopyrrolidine-3-carboxylic acid. This precursor is itself synthesized from the reaction of itaconic acid with an ammonia source. The subsequent conversion of the carboxylic acid to the nitrile is achieved via a primary amide intermediate, followed by dehydration. This multi-step approach allows for high purity and good overall yield.

General Synthesis Workflow

The overall transformation can be visualized as a three-step process starting from itaconic acid.

Caption: General three-step synthesis pathway to 5-Oxopyrrolidine-3-carbonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Oxopyrrolidine-3-carboxylic Acid [4][5]

-

To a round-bottom flask equipped with a reflux condenser, add itaconic acid (1.0 eq) and a concentrated aqueous solution of ammonia.

-

Heat the mixture to reflux for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the product.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-oxopyrrolidine-3-carboxylic acid as a white solid.

Causality: The reaction proceeds via a Michael addition of ammonia to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization and dehydration to form the stable five-membered lactam ring. Refluxing in water provides the necessary thermal energy for the cyclization step.

Step 2: Synthesis of 5-Oxopyrrolidine-3-carboxamide

-

Suspend the 5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Activate the carboxylic acid by adding thionyl chloride (SOCl₂) or a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

After activation is complete (typically 1-2 hours), slowly add an excess of concentrated ammonium hydroxide at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product into an organic solvent, dry with a drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the primary amide.

Step 3: Dehydration to 5-Oxopyrrolidine-3-carbonitrile [6][7]

-

Dissolve the 5-oxopyrrolidine-3-carboxamide (1.0 eq) in an appropriate anhydrous solvent (e.g., pyridine, DMF).

-

Add a dehydrating agent such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or triflic anhydride (Tf₂O) portion-wise while maintaining the temperature (typically 0 °C to room temperature).[8]

-

Stir the reaction for 2-6 hours until TLC indicates the complete consumption of the starting amide.

-

Carefully quench the reaction with ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel) to yield pure 5-oxopyrrolidine-3-carbonitrile.

Trustworthiness: This protocol is self-validating. The purity of the intermediate at each stage should be confirmed by NMR or melting point analysis before proceeding to the next step, ensuring the final product's integrity. The use of well-established, high-yield reactions (amidation, dehydration) provides a reliable pathway.[6][7]

Analytical and Spectroscopic Characterization

Confirming the identity and purity of 5-Oxopyrrolidine-3-carbonitrile is critical. The following spectroscopic methods are standard for its characterization. While a publicly available spectrum was not found, the expected chemical shifts and signals can be reliably predicted based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Protons on the carbon adjacent to the nitrile (C3-H) are expected in the 2.5-3.5 ppm range. Protons on the pyrrolidinone ring (C2-H₂ and C4-H₂) would appear as multiplets between 2.0 and 4.0 ppm. The N-H proton will appear as a broad singlet, typically >7 ppm.[9] |

| ¹³C NMR | The nitrile carbon (C≡N) signal is highly characteristic and appears in the 115-120 ppm range.[9] The lactam carbonyl carbon (C=O) will be significantly downfield, around 170-180 ppm. The remaining sp³ carbons of the ring will appear between 25-55 ppm. |

| IR Spectroscopy | A sharp, strong absorption band characteristic of the C≡N stretch will be present around 2250 cm⁻¹.[9] A strong C=O (amide) stretch will be observed around 1680-1700 cm⁻¹. A broad N-H stretch will be visible around 3200-3400 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M+) would be observed at m/z = 110.11. A common fragmentation pattern for simple nitriles is the loss of a hydrogen atom, resulting in a prominent M-1 peak.[9] |

Applications in Research and Drug Development

The rigid pyrrolidinone core is a privileged scaffold in medicinal chemistry, found in numerous bioactive compounds.[10] 5-Oxopyrrolidine-3-carbonitrile serves as a crucial intermediate, leveraging its nitrile and lactam functionalities for further elaboration into diverse chemical entities.

Intermediate for Nootropic and Anticonvulsant Agents

The compound is a key precursor in the development of racetam-family drugs, which are noted for their cognitive-enhancing (nootropic) effects.[1] The pyrrolidinone ring is the core pharmacophore of this class. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for introducing various side chains to modulate pharmacological activity, targeting neurological disorders.[1]

Scaffold for Antimicrobial and Anticancer Agents

Extensive research has demonstrated that derivatives of the 5-oxopyrrolidine core exhibit potent biological activities.[5][11][12]

-

Antimicrobial: By converting the C-3 position into hydrazones and various heterocyclic moieties (e.g., azoles), researchers have developed compounds with significant activity against multidrug-resistant Gram-positive pathogens like Staphylococcus aureus.[5][12][13]

-

Anticancer: The 5-oxopyrrolidine moiety is found in compounds that exhibit anticancer properties.[10] Derivatives have been synthesized and tested against various cancer cell lines, such as A549 (lung adenocarcinoma), showing structure-dependent cytotoxicity.[5] The ability to easily modify the N-1 and C-3 positions allows for the creation of large libraries for screening and lead optimization.[14]

Caption: Application workflow from the core intermediate to therapeutic candidates.

Safety and Handling

-

Hazard Classification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other small molecule nitriles.[2][15] May cause skin and serious eye irritation.

-

Handling Precautions:

-

Always handle within a certified chemical fume hood.[2]

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety goggles with side shields.[16][17]

-

Avoid breathing dust, fumes, or vapors.[16]

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][17]

-

First Aid:

-

Ingestion: Rinse mouth and call a POISON CENTER or physician immediately.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]

-

Disclaimer: This information is based on related compounds and established laboratory practices. Always consult a specific, verified SDS for the material before use and perform a thorough risk assessment.

Conclusion

5-Oxopyrrolidine-3-carbonitrile stands out as a valuable and reactive intermediate for synthetic and medicinal chemistry. Its straightforward, multi-step synthesis from inexpensive starting materials, combined with the versatile reactivity of its nitrile and lactam groups, provides a robust platform for generating diverse molecular libraries. The demonstrated success of its derivatives in yielding potent antimicrobial, anticancer, and neurological agents underscores its importance and potential for future drug discovery programs. Adherence to rigorous analytical validation and appropriate safety protocols is paramount for its successful application in a research setting.

References

-

MySkinRecipes. 5-Oxopyrrolidine-3-carbonitrile. [Link]

-

Vainauskas, V., et al. (2017). Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic acid. ResearchGate. [Link]

-

Desai, P.S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. ResearchGate. [Link]

-

Kairytė, K., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5048. [Link]

-

Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules. [Link]

-

Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. [Link]

-

Tumosienė, I., et al. (2024). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. [Link]

-

ChemSupply Australia. (2022). Safety Data Sheet. [Link]

-

Listro, R., et al. (2023). From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells. International Journal of Molecular Sciences. [Link]

-

Jha, S. (2014). Dehydration of Amides to Nitriles: A Review. ResearchGate. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

Ghorai, S., & Ghorai, P. (2020). Recent developments in dehydration of primary amides to nitriles. Organic Chemistry Frontiers. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. 5-Oxopyrrolidine-3-carbonitrile [myskinrecipes.com]

- 2. fishersci.com [fishersci.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. From Nature to Synthetic Compounds: Novel 1(N),2,3 Trisubstituted-5-oxopyrrolidines Targeting Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 17. testing.chemscene.com [testing.chemscene.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Oxopyrrolidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Oxopyrrolidine Scaffold

5-Oxopyrrolidine-3-carbonitrile, a derivative of the pyroglutamic acid lactam structure, is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its rigid, five-membered ring system, coupled with the reactive nitrile and lactam functionalities, provides a versatile scaffold for the synthesis of a diverse array of biologically active molecules. This guide offers a comprehensive exploration of the core physicochemical properties of 5-Oxopyrrolidine-3-carbonitrile, providing both established data and predictive insights, alongside detailed experimental protocols for its characterization. Understanding these fundamental properties is critical for its effective utilization in synthetic strategies and for predicting the behavior of its derivatives in biological systems.

The 5-oxopyrrolidine motif is a privileged structure in medicinal chemistry, appearing in a range of pharmaceuticals. Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including as nootropic and anticonvulsant drugs.[1] The presence of both a hydrogen bond donor (the lactam N-H) and acceptor (the lactam carbonyl), along with the synthetically versatile nitrile group, makes 5-Oxopyrrolidine-3-carbonitrile an attractive starting material for generating compound libraries for high-throughput screening.

Molecular Structure and Key Physicochemical Data

The structural attributes of 5-Oxopyrrolidine-3-carbonitrile inherently govern its physical and chemical behavior. The lactam ring introduces polarity and the capacity for hydrogen bonding, while the nitrile group, a strong electron-withdrawing group, influences the molecule's reactivity and electronic properties.

Caption: Molecular Structure of 5-Oxopyrrolidine-3-carbonitrile.

Table 1: Core Physicochemical Properties of 5-Oxopyrrolidine-3-carbonitrile

| Property | Value | Source/Method |

| Molecular Formula | C₅H₆N₂O | - |

| Molecular Weight | 110.11 g/mol | [1] |

| CAS Number | 824966-97-4 | [2][3] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not experimentally determined. Estimated to be in the range of 80-120 °C based on similar structures. | - |

| Boiling Point | Not experimentally determined. Likely to decompose upon heating at atmospheric pressure. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents such as ethanol, methanol, and DMSO. | - |

| pKa | Not experimentally determined. The lactam proton is weakly acidic (pKa ~17-19, estimated). The lone pair on the lactam nitrogen is not significantly basic due to amide resonance. | - |

In-depth Analysis of Physicochemical Characteristics

Melting Point and Boiling Point: The Influence of Intermolecular Forces

Solubility Profile: A Tale of Polarity

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The polar lactam and nitrile groups in 5-Oxopyrrolidine-3-carbonitrile are expected to confer good solubility in polar solvents. The ability to act as both a hydrogen bond donor and acceptor facilitates strong interactions with protic solvents like water and alcohols. Consequently, it is predicted to be soluble in water, methanol, ethanol, and other polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Conversely, its solubility in nonpolar solvents like hexane and toluene is expected to be low.

Acidity and Basicity (pKa): The Electronic Landscape

The pKa values of a molecule are crucial for understanding its ionization state at physiological pH, which in turn affects its biological activity and pharmacokinetic properties.

-

Acidity: The proton on the lactam nitrogen is weakly acidic. The pKa of a typical lactam N-H is in the range of 17-19. The electron-withdrawing effect of the adjacent carbonyl group delocalizes the lone pair on the nitrogen, making the proton more acidic than that of a typical amine, but still very weakly acidic overall.

-

Basicity: The lone pair of electrons on the lactam nitrogen is significantly delocalized by resonance with the carbonyl group, rendering it essentially non-basic. The nitrogen of the nitrile group is also very weakly basic. Therefore, under typical physiological conditions (pH ~7.4), 5-Oxopyrrolidine-3-carbonitrile is expected to exist predominantly in its neutral form.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of 5-Oxopyrrolidine-3-carbonitrile is expected to show distinct signals for the protons on the pyrrolidine ring. The chemical shifts will be influenced by the proximity to the electron-withdrawing carbonyl and nitrile groups. The diastereotopic protons on the C4 carbon would likely appear as a complex multiplet. The proton at the C3 position, being adjacent to the nitrile group, would also exhibit a characteristic downfield shift. The N-H proton of the lactam will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbon of the lactam will resonate at a significantly downfield chemical shift (typically >170 ppm). The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The remaining carbons of the pyrrolidine ring will have distinct chemical shifts based on their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-Oxopyrrolidine-3-carbonitrile is expected to exhibit the following characteristic absorption bands:

-

N-H stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the lactam N-H bond.

-

C=O stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ due to the stretching vibration of the lactam carbonyl group.

-

C≡N stretch: A sharp, medium-intensity absorption band in the region of 2220-2260 cm⁻¹ characteristic of the nitrile group.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ corresponding to the stretching vibrations of the C-H bonds of the pyrrolidine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, 5-Oxopyrrolidine-3-carbonitrile would be expected to show a molecular ion peak (M⁺) at m/z 110. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and radicals from the pyrrolidine ring, providing further structural information.

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 5-Oxopyrrolidine-3-carbonitrile. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Caption: General experimental workflow for the characterization of 5-Oxopyrrolidine-3-carbonitrile.

Protocol 1: Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range (typically 1-2 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 5-Oxopyrrolidine-3-carbonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

-

Validation: The determination should be repeated at least twice to ensure reproducibility.

Protocol 2: Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent. This information is crucial for designing formulations and for understanding a compound's behavior in different environments.

Methodology:

-

System Preparation: An excess amount of 5-Oxopyrrolidine-3-carbonitrile is added to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and filtered through a non-adsorptive filter (e.g., a 0.22 µm PTFE syringe filter) to remove any remaining solid particles.

-

Quantification: The concentration of 5-Oxopyrrolidine-3-carbonitrile in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

-

Validation: The experiment should be performed in triplicate. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the supernatant has plateaued.

Protocol 3: pKa Determination (Potentiometric Titration)

Rationale: Potentiometric titration is a classic and accurate method for determining the pKa of ionizable functional groups. This protocol is designed to determine the acidic pKa of the lactam N-H.

Methodology:

-

Sample Preparation: A precisely weighed amount of 5-Oxopyrrolidine-3-carbonitrile is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments. The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Validation: The titration should be repeated multiple times. The use of a calibrated pH meter and standardized titrant is crucial for accuracy.

Protocol 4: Spectroscopic Analysis

Rationale: A combination of NMR, FTIR, and mass spectrometry provides a comprehensive structural characterization of the synthesized compound, confirming its identity and purity.

Methodology:

-

NMR Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of 5-Oxopyrrolidine-3-carbonitrile is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse programs are used.

-

Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

FTIR Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

-

Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired.

-

Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the characteristic functional groups.

-

-

Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph) using a suitable ionization technique (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are determined to confirm the molecular weight and deduce the fragmentation pathway.

-

Conclusion

5-Oxopyrrolidine-3-carbonitrile is a molecule of significant interest in contemporary drug discovery. A thorough understanding of its physicochemical properties is paramount for its successful application as a synthetic intermediate and for the rational design of novel therapeutic agents. This guide has provided a detailed overview of these properties, combining known data with predictive analysis, and has outlined robust experimental protocols for their determination. By adhering to these methodologies, researchers can ensure the generation of high-quality, reliable data, thereby accelerating their research and development endeavors.

References

-

MySkinRecipes. 5-Oxopyrrolidine-3-carbonitrile. [Link]

-

MDPI. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

PubChem. 5-Oxopyrrolidine-3-carboxylic acid. [Link]

-

MySkinRecipes. 5-Oxopyrrolidine-3-carbonitrile. [Link]

-

PubChem. 2-Pyrrolidinecarbonitrile, 1-(2-aminoacetyl)-4,4-difluoro-, hydrochloride (1:1), (2S)-. [Link]

-

PubMed. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. [Link]

-

MDPI. Synthesis and Evaluation of 68Ga-Labeled (2S,4S)-4-Fluoropyrrolidine-2-Carbonitrile and (4R)-Thiazolidine-4-Carbonitrile Derivatives as Novel Fibroblast Activation Protein-Targeted PET Tracers for Cancer Imaging. [Link]

-

PubChem. (3S)-1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. [Link]

-

PubMed Central. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

PubChem. Spectral Information. [Link]

-

PubMed. Physical and chemical properties of pyrethroids. [Link]

-

PubMed Central. An analysis of the physicochemical properties of oral drugs from 2000 to 2022. [Link]

Sources

The 5-Oxopyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery

Executive Summary

The 5-oxopyrrolidine, also known as the pyroglutamate or 2-pyrrolidinone ring system, represents a cornerstone in contemporary medicinal chemistry. Its prevalence in a wide array of natural products and its remarkable versatility as a synthetic building block have cemented its status as a "privileged scaffold." This technical guide provides an in-depth exploration of the biological significance of the 5-oxopyrrolidine core, navigating from its fundamental chemical attributes and natural origins to its extensive applications in the development of novel therapeutics. We will dissect the causal relationships underpinning its diverse pharmacological activities, present detailed experimental protocols for its synthesis and evaluation, and offer a forward-looking perspective on its potential in addressing pressing global health challenges, including antimicrobial resistance and cancer. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of this exceptional heterocyclic system.

The 5-Oxopyrrolidine Scaffold: A Natural Product Mainstay and a Synthetic Powerhouse

The five-membered lactam structure of 5-oxopyrrolidine is a recurring motif in a multitude of natural products, endowing them with a diverse range of biological activities.[1][2] This frequent appearance in nature has served as a crucial validation for its utility in drug design, signaling its inherent ability to interact with biological targets.[3] Notable examples of natural products featuring this scaffold include Salinosporamide A, a potent proteasome inhibitor with anticancer properties, and Pyrrocidine A, an antimicrobial compound.[1] The inherent chirality and conformational rigidity of the 5-oxopyrrolidine ring make it an ideal starting point for the synthesis of complex molecules with well-defined three-dimensional structures, a critical aspect for achieving specific and high-affinity interactions with biological macromolecules.[4]

The synthetic accessibility of the 5-oxopyrrolidine core further enhances its appeal. A common and efficient method for its construction involves the reaction of a primary amine with itaconic acid, allowing for the facile introduction of a wide variety of substituents at the N-1 position.[5] This versatility is a key reason why the 5-oxopyrrolidine scaffold is considered a privileged structure in medicinal chemistry, providing a robust framework for the generation of large and diverse compound libraries for high-throughput screening.[6]

Pharmacological Landscape of 5-Oxopyrrolidine Derivatives

The true significance of the 5-oxopyrrolidine scaffold lies in the broad spectrum of pharmacological activities exhibited by its derivatives. This section will delve into the most prominent therapeutic areas where this core has made a significant impact.

A New Frontier in Combating Antimicrobial Resistance

The rise of multidrug-resistant (MDR) pathogens represents a critical global health threat, necessitating the urgent discovery of novel antimicrobial agents.[1][7] 5-Oxopyrrolidine derivatives have emerged as a highly promising class of compounds in this arena.[1][2][8][9]

Extensive research has demonstrated the potent and often selective antimicrobial activity of these compounds, particularly against Gram-positive bacteria.[1][7][10] For instance, certain 5-oxopyrrolidine derivatives bearing a 5-nitrothiophene substituent have shown remarkable and selective activity against multidrug-resistant Staphylococcus aureus (MRSA), including strains resistant to linezolid and tedizolid.[1][8][11] This highlights the potential of this scaffold to overcome existing resistance mechanisms.

The antimicrobial efficacy is often structure-dependent. For example, hydrazone derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have displayed potent antibacterial activity.[12] One such derivative, featuring a 5-nitrothien-2-yl fragment, surpassed the efficacy of the control antibiotic cefuroxime against several tested bacterial strains.[12][13] Another derivative with a benzylidene moiety demonstrated very strong inhibition of S. aureus.[12][13] These findings underscore the tunability of the scaffold to achieve potent and targeted antimicrobial effects. Furthermore, some derivatives have shown excellent results in disrupting bacterial biofilms, a crucial factor in chronic and recurrent infections.[12][13]

Table 1: Antimicrobial Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| Hydrazone with 5-nitrothien-2-yl fragment | S. aureus | 3.9 | [12][13] |

| Hydrazone with benzylidene moiety | S. aureus | 3.9 | [12][13] |

| Compound 21 (bearing 5-nitrothiophene) | Multidrug-resistant S. aureus | Not specified, but potent | [1][2][8][11] |

| Hydrazone with 5-nitrothien-2-yl fragment | L. monocytogenes | 3.90 | [13] |

| Hydrazone with 5-nitro-2-furfural structure | L. monocytogenes | 7.80 | [13] |

A Versatile Scaffold for Anticancer Drug Development

The 5-oxopyrrolidine core is also a fertile ground for the discovery of novel anticancer agents.[1][2][8][9] Derivatives of this scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, with the A549 human lung adenocarcinoma cell line being a frequently used model for evaluation.[1][14]

The anticancer activity is, once again, highly dependent on the nature and position of the substituents on the pyrrolidinone ring. For example, a series of 5-oxopyrrolidine derivatives were synthesized and tested for their in vitro anticancer activity, with compounds 18–22 from the study showing the most potent effects against A549 cells.[1][8][11] In another study, diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated, with some compounds showing selectivity against prostate cancer and melanoma cell lines.[15] Specifically, a derivative bearing a 5-nitrothiophene moiety was found to be the most active against all tested cell lines.[15]

Furthermore, analogs of the marine alkaloids rhopaladins, which feature a 4-arylidene-5-oxopyrrolidine core, have been synthesized and shown to induce apoptosis in hepatocarcinoma cells by regulating the expression of Bax and Bcl-2 proteins.[16]

Table 2: Anticancer Activity of Selected 5-Oxopyrrolidine Derivatives

| Compound/Derivative | Cell Line | Activity Metric (e.g., IC50, EC50) | Reference |

| Compounds 18–22 | A549 (human lung adenocarcinoma) | Most potent in the series | [1][8][11] |

| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene) | IGR39 (melanoma) | EC50 = 2.50 ± 0.46 µM | [15] |

| Pyrrolidinone derivative 13 (bearing 5-nitrothiophene) | PPC-1 (prostate cancer) | EC50 = 3.63 ± 0.45 µM | [15] |

| RPDPRH (Rhopaladin analog) | C-33A (cervical cancer) | IC50 = 4.66 µM | [16] |

| RPDPRH (Rhopaladin analog) | HepG2 (hepatocarcinoma) | IC50 = 12.36 µM | [16] |

Emerging Roles in Neuroprotection and Anti-inflammatory Applications

Beyond antimicrobial and anticancer activities, the 5-oxopyrrolidine scaffold has shown promise in other therapeutic areas. Novel pyrrolidine-2-one derivatives have been investigated for their neuroprotective effects in models of cognitive impairment, demonstrating the potential to treat neurodegenerative conditions like Alzheimer's disease.[17] These compounds were found to be effective in mitigating behavioral and biochemical changes, with their activity being comparable to the standard drug donepezil.[17] The neuroprotective mechanisms of natural products and their derivatives often involve antioxidative, anti-inflammatory, and anti-apoptotic actions.[18][19]

In the realm of inflammation, a series of 5-oxopyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated as anti-inflammatory agents, showing promising activity against matrix metalloproteinases (MMPs), which are key enzymes in inflammatory processes.[20]

Experimental Protocols and Methodologies

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of 5-oxopyrrolidine derivatives, based on established protocols from the literature.

General Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acids

This protocol describes the foundational reaction for creating the 5-oxopyrrolidine core with an aryl substituent at the N-1 position.

Materials:

-

Appropriate primary aromatic amine (e.g., N-(4-aminophenyl)acetamide)

-

Itaconic acid

-

Solvent (e.g., water, glacial acetic acid)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

In a round-bottom flask, dissolve the primary aromatic amine in the chosen solvent.

-

Add an equimolar amount of itaconic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period (e.g., 12 hours).[1]

-

After cooling, the product may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure.

-

Acidify the mixture with a dilute solution of HCl (e.g., 5%) to facilitate complete precipitation of the carboxylic acid product.[1]

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry thoroughly.

-

The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of 5-Oxopyrrolidine-3-carbohydrazide Derivatives

This protocol outlines the conversion of the carboxylic acid to a carbohydrazide, a versatile intermediate for further derivatization.

Materials:

-

1-Aryl-5-oxopyrrolidine-3-carboxylic acid

-

Methanol (MeOH)

-

Sulfuric acid (H₂SO₄, catalytic amount)

-

Hydrazine hydrate (N₂H₄·H₂O)

Procedure:

-

Suspend the 1-aryl-5-oxopyrrolidine-3-carboxylic acid in methanol in a round-bottom flask.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for an extended period (e.g., 20 hours) to achieve esterification.[1]

-

After cooling, neutralize the reaction mixture and remove the methanol under reduced pressure.

-

To the resulting ester, add hydrazine hydrate and reflux for a shorter duration (e.g., 2 hours).[1]

-

Upon cooling, the carbohydrazide product will precipitate.

-

Collect the solid by filtration, wash with a cold solvent, and dry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549)

-

Cell culture medium and supplements

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., isopropanol)

-

96-well microplates

-

Plate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).[1][2][14]

-

Incubate the cells with the compounds for a specified duration (e.g., 24 hours).[1][2][14]

-

After the incubation period, remove the compound-containing medium and add fresh medium containing MTT solution to each well.

-

Incubate for a few hours to allow the viable cells to reduce the MTT to formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.[21]

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC50 or EC50 values.

Visualizing the Synthetic and Biological Pathways

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a general synthetic workflow and a key signaling pathway influenced by 5-oxopyrrolidine derivatives.

Caption: General synthetic route to diverse 5-oxopyrrolidine derivatives.

Caption: Proposed mechanism of apoptosis induction in cancer cells.

Conclusion and Future Perspectives

The 5-oxopyrrolidine scaffold has unequivocally demonstrated its immense value in the field of medicinal chemistry. Its prevalence in nature, synthetic tractability, and the remarkable breadth of its biological activities make it a truly privileged core for drug discovery. The continued exploration of this scaffold is poised to yield novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles.

Future research should focus on several key areas:

-

Elucidation of Mechanisms of Action: A deeper understanding of how 5-oxopyrrolidine derivatives interact with their biological targets at a molecular level will enable more rational drug design.

-

Expansion of the Chemical Space: The synthesis and screening of novel, more complex derivatives will undoubtedly uncover new and unexpected biological activities.

-

Tackling New Therapeutic Challenges: The versatility of the scaffold should be leveraged to address other unmet medical needs, such as viral infections and metabolic disorders.

References

-

Vaitkevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5085. [Link]

-

ResearchGate. (n.d.). The antimicrobial activity of 5-oxopyrrolidine derivative 21 against linezolid/tedizolid- resistant Staphylococcus aureus strains. [Link]

-

Kaunas University of Technology. (2022). Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity. [Link]

-

Semantic Scholar. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

ResearchGate. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. [Link]

-

Desai, P. S., et al. (2020). DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN Journal of Chemistry, 13(2), 1054-1062. [Link]

-

ResearchGate. (n.d.). The anticancer activity of 5-oxopyrrolidine derivatives 2 and 4–22 on A549 human lung adenocarcinoma cells. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(13), 5085. [Link]

-

Journal of Hunan University Natural Sciences. (2024). Biochemical Evaluation of Potential Antibacterial Activities of (2,6-Diethylphenyl)-5-Oxopyrrolidine Derivatives via In-Silico Study. [Link]

-

Stanciauskas, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7831. [Link]

-

Mickevičienė, R., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 226. [Link]

-

OUCI. (n.d.). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and …. [Link]

-

Vaitkevičienė, R., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals (Basel), 15(8), 970. [Link]

-

Tumosienė, I., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel), 16(5), 675. [Link]

-

Nriežė, D., et al. (2023). A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes. Journal of Dermatological Science, 111(2), 79-88. [Link]

-

Brogi, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(11), 3145. [Link]

-

Stanciauskas, K., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. International Journal of Molecular Sciences, 26(7), 3162. [Link]

-

Kumar, A., et al. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, Biochemistry and Behavior, 229, 173602. [Link]

-

Li, D., et al. (2020). Neuroprotection mediated by natural products and their chemical derivatives. Neural Regeneration Research, 15(11), 2008-2015. [Link]

-

Shang, X., et al. (2019). Natural product derived privileged scaffolds in drug discovery. Current Opinion in Chemical Biology, 56, 1-12. [Link]

-

Kong, L., et al. (2022). Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins' Analog 4-Arylidene-5-Oxopyrrolidine Derivatives. Frontiers in Chemistry, 10, 889393. [Link]

-

Zhang, Y., et al. (2023). Neuroprotective Effects of N-acetylserotonin and Its Derivative. Neuroscience, 517, 18-25. [Link]

-

Lee, J. H., et al. (2013). Intranasal pyrrolidine dithiocarbamate decreases brain inflammatory mediators and provides neuroprotection after brain hypoxia-ischemia in neonatal rats. Experimental Neurology, 249, 115-124. [Link]

-

Sci-Hub. (n.d.). ChemInform Abstract: Asymmetric Synthesis. Part 11. A Short Synthesis of the Chiral Pyrrolidine Synthon, 2‐Cyano‐5‐oxazolopyrrolidine. [Link]

-

Rodrigues, T., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(16), 4983. [Link]

-

ResearchGate. (n.d.). Natural products containing pyrrolidines. [Link]

-

Journal of Medicinal Chemistry. (2025). Medicinal Chemistry Reviews, Volume 59. [Link]

-

Journal of Medicinal Chemistry. (2026). Medicinal Chemistry Reviews, Volume 60. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1987). Chiral synthesis of polyketide-derived natural products. Part 5. Synthesis of a chiral segment corresponding to the C-1—C-5 unit of erythromycin A from D-glucose. [Link]

-

Ingenta Connect. (2004). Mini Reviews in Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Natural product derived privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological activity characterization of novel 5-oxopyrrolidine derivatives with promising anticancer and antimicrobial activity [epubl.ktu.edu]

- 9. [PDF] Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Rhopaladins’ Analog 4-Arylidene-5-Oxopyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotection mediated by natural products and their chemical derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Synthesis of Novel 5-Oxopyrrolidine-3-carbonitrile Analogs

Executive Summary

The 5-oxopyrrolidine (also known as the pyroglutamate or 2-pyrrolidinone) scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. Its inherent structural rigidity, hydrogen bonding capabilities, and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This technical guide provides a comprehensive overview of the design, synthesis, and potential biological applications of a promising, yet underexplored, class of derivatives: 5-oxopyrrolidine-3-carbonitrile analogs. By leveraging established synthetic routes for the core scaffold and proposing a robust pathway to the key carbonitrile functionality, this document serves as a roadmap for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel anticancer and antimicrobial agents.

Introduction: The Rationale for the 5-Oxopyrrolidine-3-carbonitrile Scaffold

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer both potent biological activity and favorable drug-like properties. The 2-pyrrolidinone ring system has consistently proven its value, forming the core of natural products with activities ranging from antimicrobial (Pyrrocidine A) to angiogenesis inhibition ((-)-Azaspirene)[1]. Synthetic derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antiviral, and antitumor properties[1].